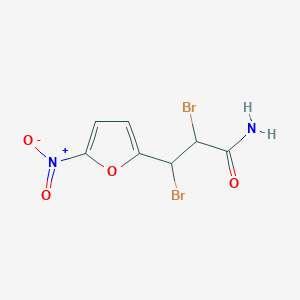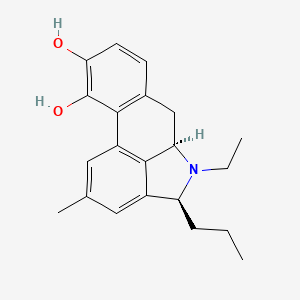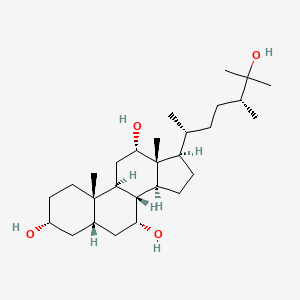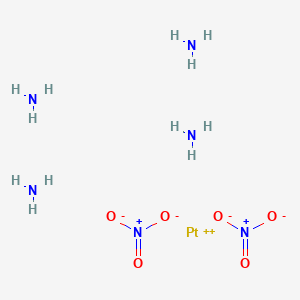
1,2-Bis(triclorosil)etano
Descripción general
Descripción
1,2-Bis(trichlorosilyl)ethane, also known as Dichlorodimethylsilane or Dichlorodimethylsiloxane, is a colorless liquid compound used in the manufacture of silicone-based products. It is a versatile compound with a wide range of applications in the laboratory and in industry. It is a useful reagent for the synthesis of siloxanes, silicones, and other organosilicon compounds, as well as for the production of polysiloxanes. Additionally, it is used as a reaction intermediate in the synthesis of organosilicon compounds, as a catalyst in the production of polymers, and as an additive in lubricants and other products.
Aplicaciones Científicas De Investigación
Compuesto Organometálico
El 1,2-Bis(triclorosil)etano es un compuesto organometálico {svg_1}. Los compuestos organometálicos se utilizan ampliamente en investigación y aplicaciones industriales por su capacidad de actuar como catalizadores en diversas reacciones químicas.
Revestimiento Protector
Este compuesto puede unirse con los átomos de la superficie presentes en las superficies metálicas {svg_2}. Se utiliza principalmente como revestimiento protector {svg_3}, proporcionando una barrera contra los factores ambientales que podrían provocar corrosión o degradación.
Agente de Acoplamiento
El this compound actúa como un agente de acoplamiento {svg_4}. Mejora la absorción de monocapas autoensambladas (SAM) en la superficie del metal {svg_5}. Esta propiedad es útil en la creación de superficies funcionales en diversas aplicaciones científicas y tecnológicas.
Modificación de Superficie
El compuesto se utiliza para modificar químicamente los materiales de sustrato {svg_6}. Esto permite ajustar las propiedades de la superficie para que se adapten a aplicaciones específicas, como la creación de superficies hidrófobas o superficies con propiedades de adhesión mejoradas.
Capa Anticorrosiva
El this compound actúa como una capa anticorrosiva {svg_7}. Al formar una capa protectora en la superficie de los metales, puede aumentar significativamente la vida útil y la confiabilidad de los componentes y estructuras metálicos.
Uso en Investigación
Como producto químico de grado de investigación, el this compound se utiliza en diversos estudios y experimentos científicos {svg_8}. Sus propiedades únicas lo convierten en una herramienta valiosa en la exploración de nuevas reacciones y procesos químicos.
Mecanismo De Acción
Target of Action
The primary target of 1,2-Bis(trichlorosilyl)ethane are the surface atoms present on metal surfaces . The compound acts as a coupling agent, enhancing the absorption of self-assembled monolayers (SAMs) on these surfaces .
Mode of Action
1,2-Bis(trichlorosilyl)ethane interacts with its targets by coupling with the surface atoms on metal surfaces . This interaction results in the formation of a protective coating that chemically modifies the substrate material .
Result of Action
The primary result of 1,2-Bis(trichlorosilyl)ethane’s action is the formation of a protective coating on metal surfaces . This coating enhances the absorption of SAMs on the surface of the metal, chemically modifying the substrate material . It also acts as an anti-corrosive layer .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,2-Bis(trichlorosilyl)ethane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It primarily interacts with surface atoms on metal substrates, forming strong covalent bonds that enhance the absorption of self-assembled monolayers . This interaction is crucial for its function as a coupling agent and protective coating. Additionally, 1,2-Bis(trichlorosilyl)ethane can modify the chemical properties of substrates, making them more resistant to corrosion and chemical degradation .
Cellular Effects
The effects of 1,2-Bis(trichlorosilyl)ethane on cellular processes are not extensively studied. It is known to cause irritation to the skin, eyes, and respiratory system upon direct contact . In laboratory settings, it is essential to handle this compound with care to avoid adverse effects on cell function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism remains largely unexplored.
Molecular Mechanism
At the molecular level, 1,2-Bis(trichlorosilyl)ethane exerts its effects through covalent bonding with surface atoms on metal substrates . This interaction leads to the formation of a protective layer that enhances the substrate’s resistance to corrosion and chemical degradation. The compound’s ability to form self-assembled monolayers is a key aspect of its molecular mechanism . Detailed studies on its interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression are limited.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1,2-Bis(trichlorosilyl)ethane are critical factors to consider. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of silanols Over time, this hydrolysis can affect the compound’s protective properties and its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1,2-Bis(trichlorosilyl)ethane at different dosages in animal models have not been extensively studied. It is known that high doses of the compound can cause severe skin burns and eye damage . The threshold effects and toxic or adverse effects at varying dosages remain to be explored in detail through animal studies.
Metabolic Pathways
The compound’s primary interaction is with surface atoms on metal substrates, forming covalent bonds that enhance the absorption of self-assembled monolayers
Transport and Distribution
1,2-Bis(trichlorosilyl)ethane is primarily transported and distributed within cells and tissues through its interaction with surface atoms on metal substrates . The compound’s ability to form self-assembled monolayers plays a crucial role in its localization and accumulation. Detailed studies on the transporters or binding proteins involved in its distribution are lacking.
Subcellular Localization
The subcellular localization of 1,2-Bis(trichlorosilyl)ethane is primarily associated with its interaction with metal surfaces . The compound forms covalent bonds with surface atoms, leading to the formation of a protective layer. The specific targeting signals or post-translational modifications that direct 1,2-Bis(trichlorosilyl)ethane to specific compartments or organelles remain to be explored.
Propiedades
IUPAC Name |
trichloro(2-trichlorosilylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVUXWDZTPZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062477 | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2504-64-5 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



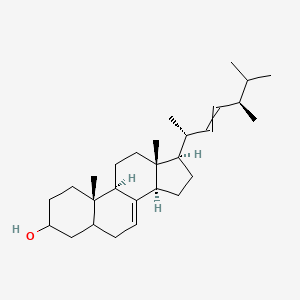

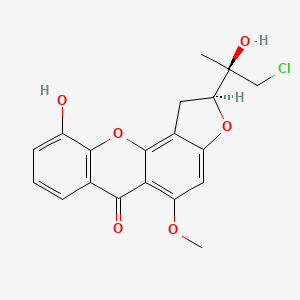
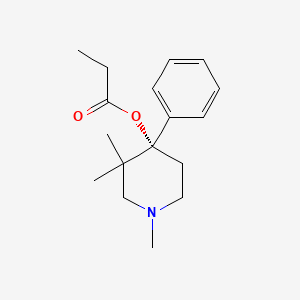
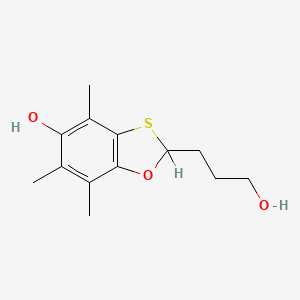
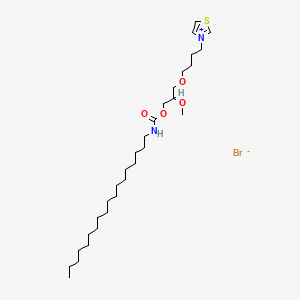
![6-Methyl-2-nitrosoimidazo[1,2-a:5,4-b']dipyridine](/img/structure/B1205151.png)
